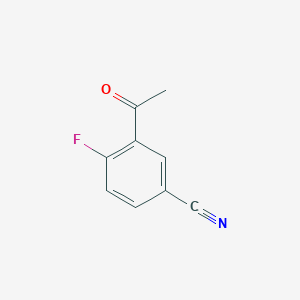
3-Acetyl-4-fluorobenzonitrile
描述
3-Acetyl-4-fluorobenzonitrile is an organic compound with the molecular formula C9H6FNO It is characterized by the presence of an acetyl group at the third position and a fluorine atom at the fourth position on a benzonitrile ring
准备方法
Synthetic Routes and Reaction Conditions: 3-Acetyl-4-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the acetyl group can produce alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Acetyl-4-fluorobenzoic acid.
Reduction: 3-Acetyl-4-fluorobenzylamine.
Substitution: 3-Acetyl-4-methoxybenzonitrile (if methoxide is used).
科学研究应用
Chemistry: 3-Acetyl-4-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its incorporation into polymers and resins can enhance their thermal stability and mechanical properties.
作用机制
The mechanism by which 3-acetyl-4-fluorobenzonitrile exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
4-Acetyl-3-fluorobenzonitrile: Similar structure but with different positioning of the acetyl and fluorine groups.
3-Fluorobenzonitrile: Lacks the acetyl group, affecting its reactivity and applications.
4-Fluorobenzonitrile: Lacks the acetyl group, used in different synthetic contexts.
Uniqueness: 3-Acetyl-4-fluorobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-acetyl-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIXCXJIMRIJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
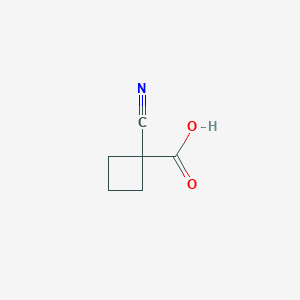
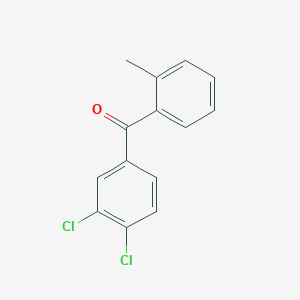
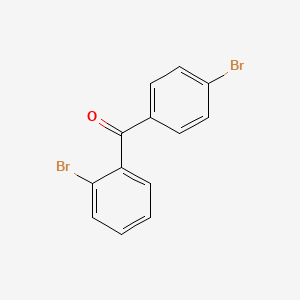
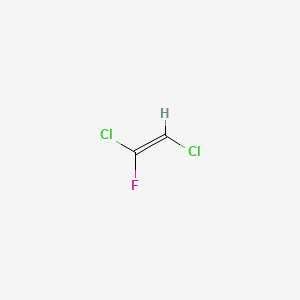

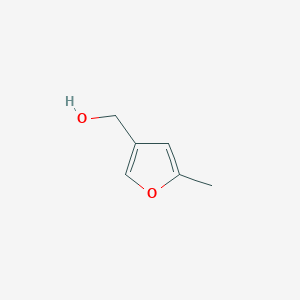
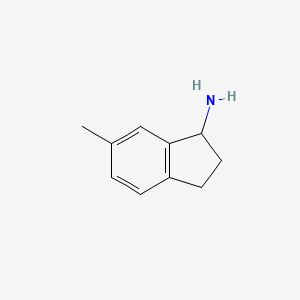
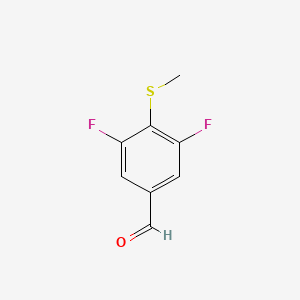
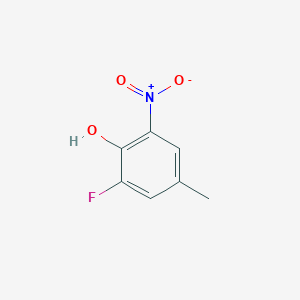
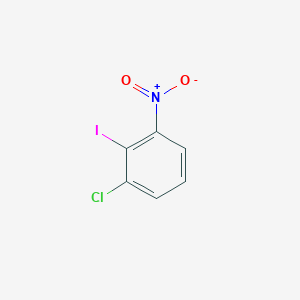
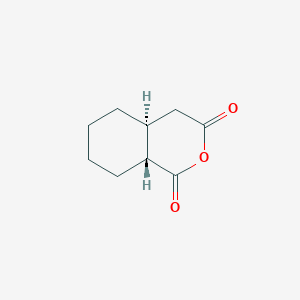

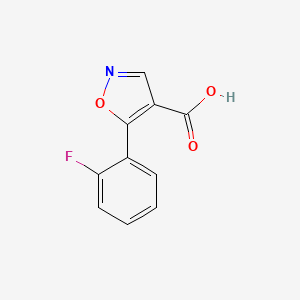
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol](/img/structure/B1359158.png)
